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molecular formula C21H18FNO3 B1506718 Phenyl 3-amino-2-(benzyloxy)-5-fluoro-6-methylbenzoate

Phenyl 3-amino-2-(benzyloxy)-5-fluoro-6-methylbenzoate

Cat. No. B1506718
M. Wt: 351.4 g/mol
InChI Key: DKVGPXIDZBAHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073829B2

Procedure details

A solution of compound 65 (700 g, 1.84 mol) in THF (7 L) was cooled to 12° C. and stirred while adding a solution of Na2S2O4 (1599 g, 9.18 mol) in water (7.0 L) was added to the reaction with stirring. The exotherm was controlled by addition rate so that the reaction mixture temperature was below 17° C. The reaction mixture was then allowed to stir for 15 hours prior to adding 15.3 L EtOAc. The layers were separated and the organic layer was washed with successively with water (2×4 L and brine (1×4 L). The organic was dried over Na2SO4 and concentrated to give 699 g of a brownish solid that was recrystallized from heptane/toluene to afford 532 g (82.7%) of desired compound 66 obtained as an off-white solid.
Name
compound 65
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
1599 g
Type
reactant
Reaction Step Two
Name
Quantity
7 L
Type
solvent
Reaction Step Two
Name
Quantity
15.3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:23]([N+:24]([O-])=O)=[CH:22][C:21]([F:27])=[C:20]([CH3:28])[C:10]=1[C:11]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-]S(S([O-])=O)=O.[Na+].[Na+].CCOC(C)=O>C1COCC1.O>[NH2:24][C:23]1[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:10]([C:20]([CH3:28])=[C:21]([F:27])[CH:22]=1)[C:11]([O:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:12] |f:1.2.3|

Inputs

Step One
Name
compound 65
Quantity
700 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC2=CC=CC=C2)C(=C(C=C1[N+](=O)[O-])F)C
Name
Quantity
7 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1599 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
7 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
15.3 L
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The exotherm was controlled by addition rate so that the reaction mixture temperature
CUSTOM
Type
CUSTOM
Details
was below 17° C
STIRRING
Type
STIRRING
Details
to stir for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with successively with water (2×4 L and brine (1×4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC2=CC=CC=C2)C(=C(C1)F)C)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 699 g
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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